3-Iodo-5-nitropyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

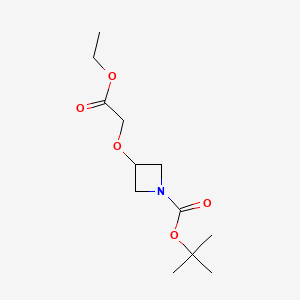

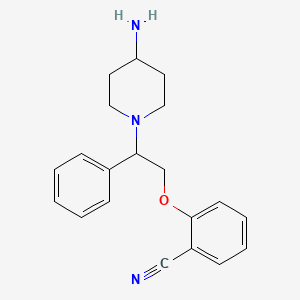

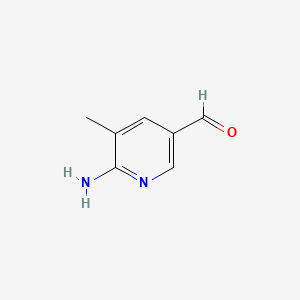

3-Iodo-5-nitropyridin-4-amine is a chemical compound with the molecular formula C5H4IN3O2 . It is used as a starting material in azaindole chemistry . The compound is available in powder form .

Molecular Structure Analysis

The molecular weight of 3-Iodo-5-nitropyridin-4-amine is 265.01 . The InChI code is 1S/C5H4IN3O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H, (H2,7,8) .Physical And Chemical Properties Analysis

3-Iodo-5-nitropyridin-4-amine is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Vicarious Nucleophilic Amination

3-Iodo-5-nitropyridin-4-amine serves as a key intermediate in the selective vicarious nucleophilic amination of 3-nitropyridines. This process facilitates the amination in specific positions of nitropyridines, contributing to the preparation of 3- or 4-substituted-2-amino-5-nitropyridines. Such transformations are critical for synthesizing compounds with potential applications in medicinal chemistry and material science. The method exhibits good yields and demonstrates the importance of 3-Iodo-5-nitropyridin-4-amine in accessing variously substituted nitropyridines, which are valuable building blocks in organic synthesis (Bakke, Svensen, & Trevisan, 2001).

1,3-Dipolar Cycloaddition Reactions

Research indicates the reactivity of nitropyridyl isocyanates, including derivatives of 3-Iodo-5-nitropyridin-4-amine, in 1,3-dipolar cycloaddition reactions. These reactions yield tetrazolinones and substituted amines, showcasing the compound's versatility in forming diverse heterocyclic structures. Such reactions are pivotal for synthesizing nitrogen-containing heterocycles, which have widespread applications in pharmaceuticals and agrochemicals (Holt & Fiksdahl, 2007).

SNH Alkyl Carbamoyl Amination

The compound is also involved in SNH alkyl carbamoyl amination processes, leading to the formation of nitro- and nitrosopyridine derivatives. This innovative method opens new avenues for synthesizing urea derivatives, which are significant in the development of various industrial and pharmaceutical products. The uniqueness of this process lies in its ability to form a mixture of nitro and nitroso compounds under specific conditions, highlighting the compound's role in facilitating novel chemical transformations (Avakyan et al., 2017).

Synthesis and Reactions of Nitropyridines

3-Iodo-5-nitropyridin-4-amine plays a crucial role in the synthesis and subsequent reactions of nitropyridines. These methodologies involve various chemical transformations, including nitration, amination, and nucleophilic substitution, to access a broad range of nitropyridine derivatives. The versatility of these processes underscores the compound's utility in constructing complex molecular architectures necessary for drug discovery and materials science (Bakke, 2004).

Propiedades

IUPAC Name |

3-iodo-5-nitropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN3O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYGOVTVBJLGNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)I)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856614 |

Source

|

| Record name | 3-Iodo-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-5-nitropyridin-4-amine | |

CAS RN |

1352905-69-1 |

Source

|

| Record name | 3-Iodo-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B572049.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(trifluoromethyl)benzoic acid](/img/structure/B572051.png)

![Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B572052.png)

![Acetamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B572061.png)